(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13721727
InChI: InChI=1S/C13H16O5/c1-13(2)17-8-11(18-13)7-16-10-5-3-9(4-6-10)12(14)15/h3-6,11H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1
SMILES: CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid

CAS No.:

Cat. No.: VC13721727

Molecular Formula: C13H16O5

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid -

Specification

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
IUPAC Name 4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]benzoic acid
Standard InChI InChI=1S/C13H16O5/c1-13(2)17-8-11(18-13)7-16-10-5-3-9(4-6-10)12(14)15/h3-6,11H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1
Standard InChI Key HANBUSBYZGSQSB-LLVKDONJSA-N
Isomeric SMILES CC1(OC[C@H](O1)COC2=CC=C(C=C2)C(=O)O)C
SMILES CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C
Canonical SMILES CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The compound features a benzoic acid backbone substituted at the para position with a (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy group. The dioxolane ring adopts a five-membered cyclic acetal configuration, with two methyl groups at the 2-position enhancing steric stability. The (R)-configuration at the 4-position of the dioxolane ring introduces chirality, influencing intermolecular interactions and crystallization behavior .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₆O₅
Molecular Weight252.26 g/mol
IUPAC Name4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]benzoic acid
InChIKeyHANBUSBYZGSQSB-LLVKDONJSA-N
Stereochemistry(R)-configuration at C4

Spectroscopic Characterization

The isomeric SMILES string (CC1(OCC@HCOC2=CC=C(C=C2)C(=O)O)C) confirms the spatial arrangement. Nuclear magnetic resonance (NMR) studies of analogous dioxolane derivatives show characteristic signals for methyl groups (δ 1.3–1.5 ppm) and acetal protons (δ 4.0–4.5 ppm) . Infrared (IR) spectroscopy typically reveals carbonyl stretching (≈1700 cm⁻¹) from the benzoic acid moiety and C-O-C vibrations (1100–1250 cm⁻¹) from the dioxolane .

Synthesis and Preparation Methods

Etherification Strategies

Synthesis begins with 4-hydroxybenzoic acid, which undergoes etherification with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are employed to retain stereochemistry, achieving yields >75%. Alternative routes use Williamson ether synthesis, though racemization risks necessitate chiral resolution steps .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (≈65 mg/mL) , attributable to the hydrophobic dioxolane group. In aprotic solvents like dimethyl sulfoxide (DMSO), solubility exceeds 200 mg/mL, facilitating use in coupling reactions. Stability studies indicate decomposition <5% after 6 months at −20°C, though acidic conditions hydrolyze the dioxolane to regenerate aldehydes .

Table 2: Stability Data

ConditionStability Outcome
pH 2–6, 25°CStable for 48 hours
pH <2, 60°CComplete dioxolane hydrolysis
UV light (254 nm)No degradation over 72 hours

Applications in Organic Synthesis

Protecting Group Utility

The 2,2-dimethyl-1,3-dioxolane moiety protects aldehydes during multi-step syntheses. For example, in prostaglandin synthesis, the group masks carbonyl functionalities, surviving Grignard reactions and hydrogenation. Deprotection occurs under mild acidic conditions (e.g., 0.1 M HCl, 25°C), avoiding side reactions .

Chiral Auxiliary Roles

The (R)-configuration induces enantioselectivity in Diels-Alder reactions. In a 2022 study, derivatives of this compound improved ee values by 40% compared to racemic analogs .

Role in Green Chemistry

Toxicity and Environmental Impact

Related Compounds and Structural Analogs

Table 3: Comparative Analysis

CompoundMolecular FormulaApplication
(2,2-Dimethyl-1,3-dioxolan-4-yl) 2-methylbenzoateC₁₃H₁₆O₄UV stabilizer in polymers
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamineC₆H₁₃NO₂Chiral amine in drug synthesis

Future Perspectives

Advances in asymmetric catalysis could leverage this compound’s chirality for pharmaceutical intermediates. Further HSP modeling and in vivo toxicity profiling are recommended to assess its suitability for large-scale green chemistry applications .

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